molecular formula C16H28N2O2 B2422587 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2310083-54-4

2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2422587
CAS No.: 2310083-54-4
M. Wt: 280.412
InChI Key: FCOQTPJZRIBPLL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H28N2O2 and its molecular weight is 280.412. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Metal Carbene Precursors for Isochromene Derivatives A study by Ren et al. (2017) explored the use of 4-Diazoisochroman-3-imines as metal carbene precursors in synthetic chemistry. This class of compounds, under Rh(II) catalysis, engages in cycloaddition reactions to produce isochromene derivatives. Such methodologies could be applicable in synthesizing complex structures similar to 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, providing a route to generate medicinally relevant compounds through cyclopropanation or cycloaddition reactions (Ren et al., 2017).

Photochemical Reactions for C−H Functionalization Rodina et al. (2016) investigated the photochemical reactions of diazoketones, including 4-diazotetrahydrofuran-3(2H)-ones, for C−H functionalization of aliphatic compounds. This research demonstrates the potential for engaging compounds structurally related to this compound in novel photochemical reactions to achieve direct C−H bond functionalization, expanding the toolkit for modifying complex organic structures without the need for pre-functionalized substrates (Rodina et al., 2016).

Chemical Synthesis and Cyclization Reactions

Synthesis of Complex Diazepine Derivatives The synthesis of complex diazepine derivatives, such as 1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, was detailed by Welmaker and Sabalski (2004). They presented a novel synthetic route that involves cyclization, which could potentially be adapted for the synthesis of compounds like this compound. This route highlights the flexibility in accessing medicinally interesting compounds through strategic cyclization steps (Welmaker & Sabalski, 2004).

Catalytic Synthesis of Dihydrofurans The work by Liu et al. (2015) on the catalytic synthesis of polyfunctionalized dihydrofuran and tetrahydrofuran derivatives showcases a method that might be relevant for manipulating the tetrahydrofuran component of this compound. Their methodology utilizes a three-component cycloaddition, indicating the potential for constructing complex furan-containing frameworks in a highly selective manner (Liu et al., 2015).

Properties

IUPAC Name

2-cyclopentyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQTPJZRIBPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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